![molecular formula C15H11NO3 B11813107 Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo es un compuesto heterocíclico que presenta un sistema de anillo de furano y piridina fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción del ácido 4-fenil-2-furoico con metilamina en presencia de un agente deshidratante como el oxicloruro de fósforo. La reacción se lleva a cabo en condiciones de reflujo, lo que lleva a la formación del compuesto deseado.
Métodos de producción industrial
La producción industrial de 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden aumentar el rendimiento y la pureza. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, es crucial en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador de paladio pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina, donde los derivados halogenados se pueden sintetizar utilizando reactivos como haluros de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Haluros de sodio en presencia de un solvente adecuado como la dimetilformamida.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
El 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como una molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz.
Mecanismo De Acción
El mecanismo de acción del 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o unirse a receptores, modulando las vías biológicas. El mecanismo exacto depende de la aplicación específica y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo: Otro compuesto heterocíclico con características estructurales similares, pero diferentes actividades biológicas.
Derivados del ácido piridina-4-carboxílico: Compuestos con un anillo de piridina y un grupo carboxilato, utilizados en diversas aplicaciones químicas y biológicas.
Singularidad
El 4-Fenilfuro[3,2-c]piridina-6-carboxilato de metilo es único debido a su sistema de anillo de furano y piridina fusionados, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
GOFUBRQTANEDNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






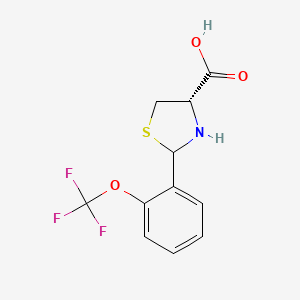

![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
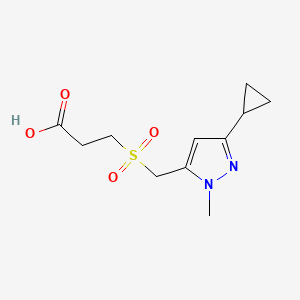
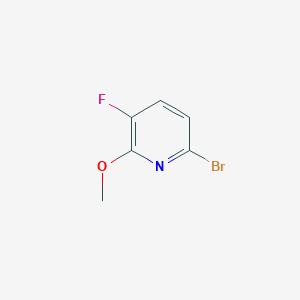

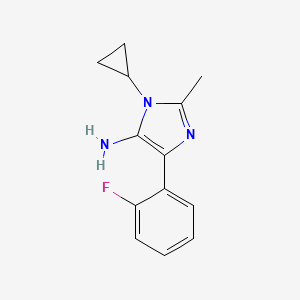

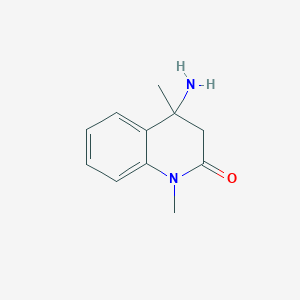
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
